Bromo-PEG1-CH2CO2H

Descripción general

Descripción

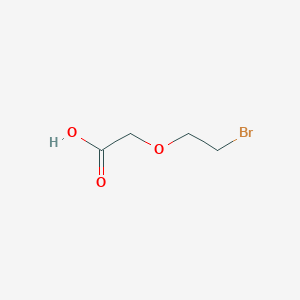

Bromo-PEG1-CH2CO2H is a PEG derivative containing a bromide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of Bromo-PEG1-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis

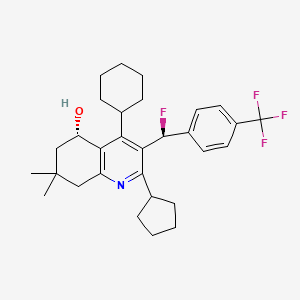

The molecular formula of Bromo-PEG1-CH2CO2H is C4H7BrO3 . The IUPAC name is 2-(2-bromoethoxy)acetic acid . The InChI is InChI=1S/C4H7BrO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) .Chemical Reactions Analysis

The terminal carboxylic acid of Bromo-PEG1-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of Bromo-PEG1-CH2CO2H is 183.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The exact mass is 181.95786 g/mol . The topological polar surface area is 46.5 Ų . The heavy atom count is 8 .Aplicaciones Científicas De Investigación

Synthesis and Bioconjugation

- Bromo-PEG1-CH2CO2H plays a crucial role in the synthesis of N-protected carboxyalkyl ether amines, which are significant in bioconjugation. These linkers, due to their properties like biocompatibility, amphiphilicity, and low toxicity, are widely used in medicinal chemistry (Adamczyk, Fishpaugh, & Thiruvazhi, 2002).

Peptide and Protein PEGylation

- In the field of pharmaceutical and biotechnical applications, PEGylation, which involves the covalent attachment of PEG to peptides and proteins, is an essential process. Bromo-PEG1-CH2CO2H, as a part of the PEG structure, contributes to this process by enhancing properties like stability, solubility, and reducing immunogenicity of biological macromolecules (Roberts, Bentley, & Harris, 2002).

Pharmaceutical Compound Recovery

- The compound is also used in membrane crystallization for recovering pharmaceutical compounds from waste streams. It aids in the crystallization of active pharmaceutical compounds, showcasing its potential in environmental and pharmaceutical engineering (Martínez et al., 2014).

Water Dynamics in Crowded Environments

- In scientific studies, PEG derivatives, including Bromo-PEG1-CH2CO2H, are used to mimic cellular environments for understanding water dynamics. Such studies are significant in understanding biological processes and industrial applications (Verma et al., 2016).

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

- The compound is involved in the synthesis of 1,4-disubstituted 1,2,3-triazoles, indicating its role in producing potentially bioactive molecules under environmentally friendly conditions (Kumar, Patel, & Reddy, 2009).

Green Synthesis in Organic Chemistry

- Its usage in water-based synthesis of biaryls through Suzuki reactions showcases an environmentally friendly approach in organic synthesis, contributing to greener chemistry practices (Jiang & Ragauskas, 2006).

Synthesis of Polymeric Prodrugs

- Bromo-PEG1-CH2CO2H is instrumental in synthesizing polymeric prodrugs, where its incorporation into PEG-based carriers enhances the delivery and efficacy of pharmaceutical compounds (Lee, 2004).

Phase Transfer Catalysis

- It is used in phase transfer catalysis to synthesize various chemical compounds, reflecting its versatility in chemical synthesis (Sha Zi-peng et al., 2015).

Mecanismo De Acción

Target of Action

Bromo-PEG1-CH2CO2H is a PEG derivative that primarily targets primary amine groups . The primary amine groups are prevalent in biological systems and play a crucial role in various biochemical processes.

Mode of Action

The compound contains a bromide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The compound’s interaction with primary amine groups can lead to the formation of a series of new compounds . This process involves substitution and addition reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

The hydrophilic PEG spacer in Bromo-PEG1-CH2CO2H increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The formation of a stable amide bond with primary amine groups can lead to the creation of a variety of new compounds . These new compounds can have diverse molecular and cellular effects, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of Bromo-PEG1-CH2CO2H can be influenced by various environmental factors. For instance, the presence of primary amine groups is essential for the compound’s action . Additionally, the compound should be stored at -20°C to maintain its stability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-bromoethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPDANKBFPPRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-PEG1-CH2CO2H | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)

![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)

![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)

![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)

![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)